molecular formula C18H20O B1360644 3-(3,5-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898780-11-5

3-(3,5-Dimethylphenyl)-4'-methylpropiophenone

Cat. No. B1360644
CAS RN: 898780-11-5
M. Wt: 252.3 g/mol
InChI Key: FYSJIDIFZQFXMR-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dimethylphenyl)-4’-methylpropiophenone” is a type of propiophenone, which is a class of aromatic ketones. It has a phenyl group substituted with two methyl groups at the 3rd and 5th positions, and a propiophenone group at the 3rd position .


Synthesis Analysis

The synthesis of such a compound would likely involve Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic rings . The specific conditions and reagents would depend on the exact structure of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any conformational isomers .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carbonyl group in the propiophenone moiety could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of a carbonyl group could result in the compound having a polar character .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety procedures should always be followed when handling chemical substances .

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-7-17(8-5-13)18(19)9-6-16-11-14(2)10-15(3)12-16/h4-5,7-8,10-12H,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSJIDIFZQFXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644878
Record name 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898780-11-5
Record name 3-(3,5-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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